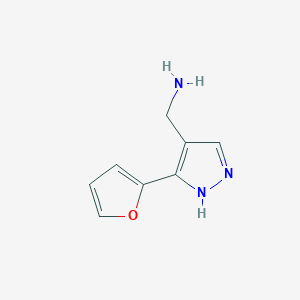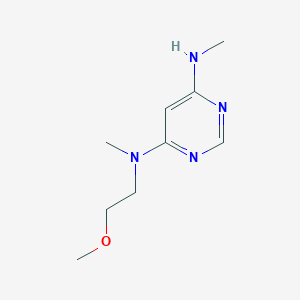
(4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Übersicht
Beschreibung
4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone (hereafter referred to as DFPPM) is a small molecule that has found a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biological assays. DFPPM has been used in a variety of contexts, including drug discovery, drug delivery, and enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- (Sharma et al., 2012) studied a related compound, PF-00734200, highlighting its pharmacokinetics, metabolism, and excretion in rats, dogs, and humans. This research provides insight into the metabolic pathways and elimination processes of compounds structurally similar to (4,4-Difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone.
Synthesis Techniques
- Research on synthesis techniques has been conducted, as seen in the work of (Zheng Rui, 2010) and (L. Mallesha & K. Mohana, 2014). These studies provide methods for the preparation of related compounds using accessible materials and processes.
Antimicrobial Activity
- The in vitro antimicrobial activity of derivatives was explored by (L. Mallesha & K. Mohana, 2014). Their findings suggest potential applications of similar compounds in battling pathogenic bacterial and fungal strains.
Electrophysical Properties
- (M. Elinson et al., 2006) discussed the electrochemical oxidation of related piperidin-4-ones, contributing to the understanding of the electrophysical properties of such compounds.
Analytical Techniques
- (E. Kadar & C. E. Wujcik, 2009) developed an LC-MS/MS assay for PF-00734200, a compound similar to the one , demonstrating advanced analytical techniques for such molecules.
Structural and Theoretical Studies
- (C. S. Karthik et al., 2021) and (P.-Y. Huang et al., 2021) conducted structural studies and theoretical calculations on related compounds, providing insights into their molecular structure and properties.
Eigenschaften
IUPAC Name |
[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c12-11(13)5-8(6-16)15(7-11)10(17)9-3-1-2-4-14-9/h8-9,14,16H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEVMJOEOPOKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CC(CC2CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B1493100.png)




